molecular formula C15H13ClFNO B5884945 3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one

Cat. No.: B5884945
M. Wt: 277.72 g/mol
InChI Key: KXYRNJKOVOJPAB-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one is an organic compound that features a phenylpropanone backbone substituted with a 3-chloro-4-fluoroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one typically involves the reaction of 3-chloro-4-fluoroaniline with 1-phenylpropan-1-one under specific conditions. One common method includes:

    Starting Materials: 3-chloro-4-fluoroaniline and 1-phenylpropan-1-one.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where halogenated anilines show efficacy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aniline group can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone
  • 6-bromo-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile

Uniqueness

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the aniline ring can enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-13-10-12(6-7-14(13)17)18-9-8-15(19)11-4-2-1-3-5-11/h1-7,10,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYRNJKOVOJPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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